5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiolate
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Overview
Description
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiolate is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a thiolate group attached to the oxadiazole ring, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiolate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium hydroxide or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiolate involves its interaction with specific molecular targets. The thiolate group can form strong interactions with metal ions, which can be crucial in its biological activity. Additionally, the oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thiolate
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiolate
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiolate
Uniqueness
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiolate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its overall biological activity compared to similar compounds.
Properties
CAS No. |
31130-15-1 |
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Molecular Formula |
C9H7N2OS- |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiolate |
InChI |
InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)/p-1 |
InChI Key |
RCICTPARDQGART-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)[S-] |
Origin of Product |
United States |
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